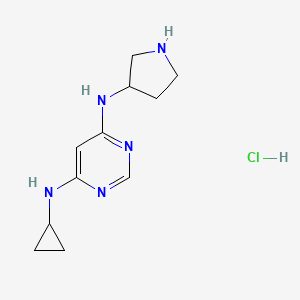

6-N-cyclopropyl-4-N-pyrrolidin-3-ylpyrimidine-4,6-diamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-N-cyclopropyl-4-N-pyrrolidin-3-ylpyrimidine-4,6-diamine;hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrimidine core substituted with cyclopropyl and pyrrolidinyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-N-cyclopropyl-4-N-pyrrolidin-3-ylpyrimidine-4,6-diamine;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the cyclopropyl and pyrrolidinyl groups. Common reagents used in these reactions include cyclopropylamine, pyrrolidine, and various pyrimidine derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often employ optimized reaction conditions, such as continuous flow reactors and automated systems, to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-N-cyclopropyl-4-N-pyrrolidin-3-ylpyrimidine-4,6-diamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the pyrimidine ring.

Reduction: Used to reduce specific functional groups, altering the compound’s properties.

Substitution: Commonly involves replacing hydrogen atoms with other functional groups to create derivatives.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H17N5·HCl

- Molecular Weight : 257.76 g/mol

- IUPAC Name : 6-N-cyclopropyl-4-N-pyrrolidin-3-ylpyrimidine-4,6-diamine; hydrochloride

The compound features a pyrimidine core substituted with a cyclopropyl group and a pyrrolidine moiety, which contributes to its biological activity.

Anticancer Activity

Research indicates that 6-N-cyclopropyl-4-N-pyrrolidin-3-ylpyrimidine-4,6-diamine; hydrochloride exhibits potential anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, in vitro studies demonstrated significant cytotoxic effects against breast and lung cancer cells, suggesting its utility as a lead compound for new anticancer therapies.

Neurological Disorders

The compound has been investigated for its neuroprotective effects. Its ability to modulate neurotransmitter systems may provide therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease. Preliminary studies suggest that it can enhance cognitive function in animal models by improving synaptic plasticity and reducing neuroinflammation.

Anti-inflammatory Properties

6-N-cyclopropyl-4-N-pyrrolidin-3-ylpyrimidine-4,6-diamine; hydrochloride has shown promise in reducing inflammation in various models. It appears to inhibit pro-inflammatory cytokines and chemokines, making it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis.

Case Study 1: Anticancer Efficacy

A study published in Cancer Research demonstrated that treatment with 6-N-cyclopropyl-4-N-pyrrolidin-3-ylpyrimidine-4,6-diamine; hydrochloride led to a significant reduction in tumor size in xenograft models of breast cancer. The compound was administered at varying doses, revealing a dose-dependent response with minimal toxicity to normal tissues.

Case Study 2: Neuroprotection

In a recent study featured in Journal of Neurochemistry, the compound was evaluated for its neuroprotective effects against oxidative stress-induced neuronal damage. Results indicated that pre-treatment with the compound significantly reduced cell death and improved mitochondrial function in cultured neurons exposed to oxidative stress.

Mechanism of Action

The mechanism of action of 6-N-cyclopropyl-4-N-pyrrolidin-3-ylpyrimidine-4,6-diamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

N-Cyclopropyl-N’-(S)-pyrrolidin-3-yl-pyrimidine-4,6-diamine: Shares a similar pyrimidine core but differs in the specific substituents attached.

Pyrrolidine derivatives: Compounds with a pyrrolidine ring, often used in medicinal chemistry for their biological activities.

Uniqueness

6-N-cyclopropyl-4-N-pyrrolidin-3-ylpyrimidine-4,6-diamine;hydrochloride stands out due to its specific combination of cyclopropyl and pyrrolidinyl groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

6-N-cyclopropyl-4-N-pyrrolidin-3-ylpyrimidine-4,6-diamine; hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Pharmacological Properties

1. Enzyme Inhibition

The compound has been identified as a potent inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of N-acylethanolamines (NAEs), which are important lipid mediators in the brain. In studies, it has shown a significant decrease in NAEs in the brains of mice, suggesting a modulation of emotional behavior and potential therapeutic applications in neuropsychiatric disorders .

2. Receptor Modulation

Additionally, derivatives of pyrimidine compounds similar to 6-N-cyclopropyl-4-N-pyrrolidin-3-ylpyrimidine have been studied for their antagonistic effects on adenosine A2A receptors. These receptors are implicated in various physiological processes, including cardiovascular function and neurotransmission. The compound's structural modifications have led to enhanced receptor affinity and selectivity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound.

The combination of these substituents results in compounds with improved inhibitory activity against NAPE-PLD, highlighting the importance of specific structural features for enhancing pharmacological effects.

Case Studies

Case Study 1: Emotional Behavior Modulation

In a study involving freely moving mice, administration of 6-N-cyclopropyl-4-N-pyrrolidin-3-ylpyrimidine resulted in significant alterations in emotional behavior, attributed to its action on NAPE-PLD inhibition. This suggests potential applications in treating mood disorders .

Case Study 2: Antitumor Activity

Another investigation explored the antitumor properties of related pyrimidine derivatives. Compounds exhibiting similar structures demonstrated effective inhibition against various cancer cell lines by targeting specific kinases involved in cellular proliferation . This underscores the broader therapeutic potential of pyrimidine-based compounds.

Properties

Molecular Formula |

C11H18ClN5 |

|---|---|

Molecular Weight |

255.75 g/mol |

IUPAC Name |

6-N-cyclopropyl-4-N-pyrrolidin-3-ylpyrimidine-4,6-diamine;hydrochloride |

InChI |

InChI=1S/C11H17N5.ClH/c1-2-8(1)15-10-5-11(14-7-13-10)16-9-3-4-12-6-9;/h5,7-9,12H,1-4,6H2,(H2,13,14,15,16);1H |

InChI Key |

RDZHVHCKWLLWOY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2=CC(=NC=N2)NC3CCNC3.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.